5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide
Description
Properties
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF6N2S/c18-10-3-1-9(2-4-10)8-27-14-6-5-11-12(16(19,20)21)7-13(17(22,23)24)25-15(11)26-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAFHYSRUFYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide typically involves multiple steps, starting with the preparation of the naphthyridine core One common method involves the reaction of 2-aminopyridine derivatives with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl groups
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and the sulfide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,8-naphthyridine derivatives with varying substituents. Key structural analogues include:
- Trifluoromethyl vs. Methyl Groups: The trifluoromethyl groups in the target compound confer greater electronegativity and metabolic stability compared to methyl-substituted analogues (e.g., sulfonamide 330 in Litvinov’s study).
- 4-Chlorobenzyl vs. Other Aryl Sulfides : The 4-chlorobenzyl group provides moderate steric bulk and electron-withdrawing effects. In contrast, 4-(trifluoromethyl)phenyl or 4-methoxyphenyl substituents alter binding affinity to target enzymes (e.g., acetolactate synthase in weeds), with the former showing higher lipophilicity but inconsistent herbicidal efficacy .
Physicochemical Properties
- Lipophilicity (LogP) : The trifluoromethyl groups and 4-chlorobenzyl sulfide increase LogP, favoring membrane permeability. This property is critical for foliar uptake but may reduce soil mobility compared to polar sulfonamides .
- Thermal Stability: Fluorinated naphthyridines typically exhibit higher thermal stability than non-fluorinated analogues, as CF₃ groups reduce π-electron density and oxidative degradation .
Research Significance and Gaps
The target compound’s selective herbicidal activity positions it as a candidate for integrated weed management in dicot-dominated crops. However, its weak monocot activity limits broad-spectrum utility. Comparative studies highlight the need for hybrid derivatives combining trifluoromethyl groups with sulfonamide linkages to balance efficacy and environmental persistence. Further crystallographic studies (e.g., using SHELX programs for structure refinement) could elucidate binding modes and guide optimization .
Biological Activity
Chemical Identity
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide is a synthetic compound with the molecular formula and a molecular weight of 422.78 g/mol. It is recognized by its CAS number 477851-92-6. The compound features a naphthyridine core substituted with trifluoromethyl groups and a chlorobenzyl sulfide moiety, which contributes to its biological activity.
The biological activity of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide primarily involves its interactions at the molecular level that can affect various cellular processes. The presence of trifluoromethyl groups enhances lipophilicity, potentially facilitating membrane permeability and influencing enzyme interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, naphthyridine derivatives have been shown to inhibit bacterial growth by interfering with DNA replication and transcription processes.
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of naphthyridine derivatives against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted, likely through the activation of intrinsic apoptotic pathways.
Case Study: In Vitro Analysis
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage indicated activation of apoptotic pathways.
| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 85 | 1.5 |
| 25 | 60 | 3 |
| 50 | 30 | 5 |
Antioxidant Activity
The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in cancer therapy where oxidative damage can lead to tumor progression.
Pharmacological Studies
Pharmacological evaluations have suggested that the compound interacts with multiple biological targets, including:
- Enzymatic Inhibition : Potential inhibition of kinases involved in cell proliferation.
- Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs), influencing signaling pathways relevant to cancer progression.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation).
- Adjust stoichiometry (1.2:1 thiol:bromide ratio) and temperature (60–80°C) to improve yield .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Methodological Answer :
Discrepancies in NMR spectra often arise from dynamic conformational changes or solvent effects. To address this:
Variable-Temperature NMR : Perform experiments at −40°C to 80°C to identify rotational barriers in the sulfide linkage.
Heteronuclear 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly around the trifluoromethyl groups (δ ~110–120 ppm in ¹⁹F NMR).
X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, which clarifies bond angles and substituent orientations .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
Key safety measures include:
Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, bromides).
Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
Advanced: What computational methods are suitable for predicting the reactivity of the sulfide linkage in catalytic applications?
Q. Methodological Answer :
DFT Calculations : Use Gaussian or ORCA to model transition states for sulfide bond cleavage or nucleophilic substitution. Focus on Fukui indices to identify electrophilic/nucleophilic sites.
MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS.
QSPR Models : Corrate experimental rate constants with electronic descriptors (e.g., Hammett σ values) for predictive modeling .
Basic: How should researchers characterize the compound’s stability under varying pH and temperature conditions?
Q. Methodological Answer :
Accelerated Stability Testing :
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via HPLC.
- pH Stability : Incubate in buffers (pH 2–12) and analyze degradation products using LC-MS.
Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .
Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) be addressed in antimicrobial studies?
Q. Methodological Answer :
Standardize Assay Conditions :
- Use consistent microbial strains (e.g., ATCC controls) and culture media.
- Normalize inoculum density (e.g., 0.5 McFarland standard).
Mechanistic Profiling : Perform time-kill assays and synergy studies with known antibiotics (e.g., β-lactams) to clarify mode of action.
Metabolomic Analysis : Identify microbial metabolic shifts via GC-MS to distinguish static vs. cidal effects .
Basic: What chromatographic techniques are optimal for purifying this compound?
Q. Methodological Answer :
Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (10–50%).
HPLC : Employ a C18 column and acetonitrile/water (0.1% TFA) mobile phase for high-purity isolation.
Troubleshooting : If tailing occurs, add 0.1% acetic acid to improve peak symmetry .
Advanced: What strategies mitigate batch-to-batch variability in trifluoromethylation efficiency?
Q. Methodological Answer :
Precursor Quality Control : Ensure anhydrous conditions and rigorously dry starting materials (KF titration < 0.1% H₂O).
Catalyst Screening : Test Pd(PPh₃)₄ vs. Xantphos-Pd-G3 for improved turnover.
In Situ Monitoring : Use ReactIR to track CF₃ group incorporation and optimize reaction time .
Basic: How to validate the compound’s identity and purity post-synthesis?
Q. Methodological Answer :
Multimodal Spectroscopy : Combine ¹H/¹³C/¹⁹F NMR, FT-IR (C-S stretch ~700 cm⁻¹), and HRMS.
Elemental Analysis : Confirm %C, %N, and %S within 0.3% of theoretical values.
Purity Assessment : Use DSC to check melting point consistency (Δmp < 2°C) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Methodological Answer :
Scaffold Modification : Synthesize analogs with varied substituents (e.g., 4-fluorobenzyl instead of 4-chlorobenzyl).
Bioisosteric Replacement : Replace the sulfide linkage with sulfoxide or sulfone groups.
Data Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
